1-Bromo-4-nonylbenzene
Overview
Description
1-Bromo-4-nonylbenzene is a chemical compound with the molecular formula C15H23Br. It is a colorless to almost colorless liquid at room temperature. This compound is widely used in various applications such as surfactants, lubricants, and intermediates in the synthesis of other chemicals.
Preparation Methods
1-Bromo-4-nonylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . Industrial production methods often involve the bromination of nonylbenzene using bromine or other brominating agents under controlled conditions .
Chemical Reactions Analysis
1-Bromo-4-nonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The nonyl chain can be oxidized under specific conditions to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form nonylbenzene by removing the bromine atom.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include nonylbenzene, nonyl alcohol, and nonyl carboxylic acid .
Scientific Research Applications
1-Bromo-4-nonylbenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological membranes and lipid interactions.
Medicine: Research into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is employed in the production of surfactants and lubricants
Mechanism of Action
The mechanism of action of 1-Bromo-4-nonylbenzene primarily involves its role as an electrophile in substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a positively charged intermediate, which can then react with nucleophiles. This mechanism is crucial in its applications in organic synthesis .
Comparison with Similar Compounds
1-Bromo-4-nonylbenzene can be compared with other similar compounds such as:
1-Bromo-4-nitrobenzene: Similar in structure but contains a nitro group, making it more reactive in certain conditions.
4-Bromononane: Lacks the aromatic ring, making it less versatile in electrophilic aromatic substitution reactions.
4-Nonylphenol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a long nonyl chain and a bromine atom attached to an aromatic ring, providing a balance of hydrophobic and reactive properties.
Properties
IUPAC Name |
1-bromo-4-nonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWOFRWEVUMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504086 | |
Record name | 1-Bromo-4-nonylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-94-0 | |
Record name | 1-Bromo-4-nonylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51554-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-nonylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-nonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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